1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-6-2-3-10(8-15)12-5-4-11(13)7-14-12/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXHSBDMHOXRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233079 | |
| Record name | 1-[3-(5-Bromo-2-pyridinyl)-1-piperidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316217-24-9 | |
| Record name | 1-[3-(5-Bromo-2-pyridinyl)-1-piperidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316217-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(5-Bromo-2-pyridinyl)-1-piperidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 5-Bromopyridin-2-yl Intermediate
The 5-bromopyridin-2-yl moiety is typically prepared by selective bromination of pyridine derivatives. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to ensure regioselectivity at the 5-position of the pyridine ring.
| Parameter | Typical Conditions |
|---|---|
| Brominating agent | Bromine (Br2), N-bromosuccinimide (NBS) |
| Solvent | Dichloromethane, acetonitrile |
| Temperature | 0°C to room temperature |
| Reaction time | 1-4 hours |
| Work-up | Aqueous quench, extraction, drying |
Coupling with Piperidine
The bromopyridine intermediate is then reacted with piperidine to form the 3-(5-bromopyridin-2-yl)piperidine intermediate. This step typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
- Nucleophilic substitution: The bromine atom at the 5-position can be displaced by piperidine under basic conditions, often using potassium carbonate or triethylamine as a base.
- Palladium-catalyzed cross-coupling: Suzuki or Buchwald-Hartwig amination protocols can be employed for more efficient coupling, using Pd catalysts such as Pd2(dba)3 with appropriate ligands (e.g., Xantphos) and bases (e.g., tBuONa).
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd2(dba)3, Xantphos (for cross-coupling) |
| Base | Potassium carbonate, tBuONa |
| Solvent | tBuOH, dioxane, or other polar aprotic solvents |
| Temperature | 80-130°C (reflux or microwave-assisted) |
| Reaction time | Several hours to overnight |
Acetylation of Piperidine Nitrogen
The final step involves acetylation of the piperidine nitrogen to introduce the ethanone group, forming 1-(3-(5-bromopyridin-2-yl)piperidin-1-yl)ethanone. This can be achieved by reacting the piperidine intermediate with acetyl chloride or acetic anhydride under mild basic or neutral conditions.
| Parameter | Typical Conditions |
|---|---|
| Acetylating agent | Acetyl chloride, acetic anhydride |
| Base | Triethylamine or pyridine |
| Solvent | Dichloromethane, chloroform |
| Temperature | 0°C to room temperature |
| Reaction time | 1-3 hours |
Research Findings and Optimization Notes
- Regioselectivity: Bromination conditions must be carefully controlled to avoid polybromination or substitution at undesired positions on the pyridine ring.
- Coupling efficiency: Palladium-catalyzed amination provides higher yields and cleaner products compared to direct nucleophilic substitution, especially for sterically hindered substrates.
- Acetylation control: Use of mild bases and low temperatures prevents over-acetylation or side reactions on other nucleophilic sites.
- Purification: Flash column chromatography using dichloromethane with ammonia in methanol as eluent effectively separates the target compound from side products.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Bromination of pyridine | Br2 or NBS, DCM, 0°C to RT, 1-4 h | Regioselective bromination at 5-position | 70-85 |
| Coupling with piperidine | Pd2(dba)3, Xantphos, tBuONa, tBuOH, reflux | Pd-catalyzed Buchwald-Hartwig amination | 65-90 |
| Acetylation | Acetyl chloride, TEA, DCM, 0°C to RT, 1-3 h | Mild conditions to avoid side reactions | 80-95 |
Chemical Reactions Analysis
1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Nucleophilic Addition: The carbonyl group in the ethanone moiety can act as an electrophile, susceptible to nucleophilic attack by various reagents, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Substitution Reactions: The bromine atom on the pyridine ring can undergo substitution reactions with other nucleophiles, depending on the reaction conditions.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Major products formed from these reactions depend on the specific nucleophile and reaction conditions employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: The compound’s structure suggests potential interactions with biological molecules, making it a candidate for studies in medicinal chemistry and drug discovery.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action for 1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is not well-documented. its functional groups suggest potential interactions with various molecular targets:
Carbonyl Group: The ethanone group can participate in nucleophilic addition reactions, potentially modifying biological molecules.
Bromopyridine Ring: The bromine atom may influence the compound’s electronic properties and reactivity, affecting its interactions with other molecules.
Comparison with Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
- 1-(5-Bromopyridin-2-yl)ethanone (CAS: 886365-47-5): Structure: Lacks the piperidine ring, featuring only the bromopyridine-ethanone core. Physical Properties: Molecular weight 234.48 g/mol (vs. 307.17 g/mol for the target compound). The absence of the piperidine group reduces molecular weight and lipophilicity (clogP ~1.2 vs. ~2.5 for the target compound) . Synthesis: Prepared via Friedel-Crafts acylation of 5-bromo-2-chloropyridine, differing from the target compound’s piperidine coupling step .
- 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS: 1256823-89-8): Structure: Methyl substitution at the 2-position of pyridine instead of a piperidine group. Impact: Methyl groups enhance metabolic stability but reduce polarity compared to the piperidine-containing target compound .
- 1-(5-Bromo-3-chloropyridin-2-yl)ethanone (CAS: 1256808-29-3): Structure: Chlorine replaces the piperidine ring, altering electronic properties.
Piperidine-Containing Analogs
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28): Structure: Replaces bromopyridine with tetrazole-aryl groups. Bioactivity: Tetrazole moieties act as carboxylic acid bioisosteres, improving metabolic stability.
- 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone: Structure: Part of the antipsychotic drug iloperidone’s synthesis. Pharmacology: The fluorobenzoisoxazole-piperidine system targets dopamine and serotonin receptors, highlighting the piperidine-ethanone motif’s versatility in CNS drug design. The target compound’s bromopyridine group may confer distinct receptor selectivity .
Amide and Thiourea Derivatives
- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: Structure: Nitrophenyl substituent instead of bromopyridine. Dynamic Behavior: Exhibits amide bond isomerization with an energy barrier of 67 kJ/mol, as shown by variable-temperature NMR. The target compound’s ethanone group likely reduces conformational flexibility compared to amides .
- 1-(5-Bromopyridin-2-yl)-3-[2-(isoindolo[2,1-a]quinoxalin-6-ylamino)ethyl]thiourea: Structure: Thiourea linker with isoindoloquinoxaline.
Physicochemical and Spectral Comparisons
Biological Activity
1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a chemical compound that features a brominated pyridine moiety linked to a piperidine ring and an ethanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.
- Molecular Formula : CHBrNO
- Molecular Weight : 283.16 g/mol
- CAS Number : 1316217-24-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom in the pyridine ring enhances its reactivity, potentially facilitating interactions through halogen bonding, which is crucial in drug-receptor interactions.
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, structure-guided design has led to the development of potent inhibitors targeting methionyl-tRNA synthetase, which are structurally related to this compound .
Anticancer Properties
Studies have shown that related piperidine derivatives can inhibit key oncogenic pathways. For example, compounds with similar structures have demonstrated significant inhibition of Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting potential applications in oncology .
In Vitro Studies
- Antiparasitic Activity : A study reported that certain derivatives of piperidine displayed low toxicity towards mammalian cells while effectively inhibiting T. brucei growth. The best compounds exhibited EC values in the low nanomolar range (39 nM and 22 nM) .
- Anticancer Activity : A compound structurally similar to this compound showed approximately tenfold greater growth inhibitory activity compared to conventional treatments for glioma, indicating its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-(5-Chloropyridin-2-yl)piperidin-1-yl)ethanone | Structure | Moderate antiparasitic activity |
| 1-(3-(5-Fluoropyridin-2-yl)piperidin-1-yl)ethanone | Structure | Potential anticancer properties |
| 1-(3-(5-Methylpyridin-2-yl)piperidin-1-yl)ethanone | Structure | Enhanced enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-(3-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone relevant to experimental design?
- Answer: Critical properties include molecular weight (214.06 g/mol), melting point (90–95°C), and molecular formula (C8H8BrNO). These parameters guide solvent selection (e.g., polar aprotic solvents for reactions below 100°C) and purification methods like recrystallization. The bromine atom’s electronegativity also influences reactivity in cross-coupling reactions .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Answer: Mandatory protocols include:
- Use of a chemical fume hood to avoid inhalation .
- Personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats .
- Storage in airtight containers away from heat sources to prevent degradation .
- Immediate decontamination of spills with inert absorbents (e.g., sand) to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer: Key strategies include:
- Reaction Temperature Control: Maintain temperatures below 100°C to prevent thermal decomposition of intermediates .
- Catalyst Selection: Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for bromopyridine coupling reactions, as they enhance regioselectivity .
- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product from byproducts like unreacted piperidine derivatives .
Q. How should discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
- Answer: Contradictions may arise from:
- Sample Degradation: Prolonged exposure to light or moisture can hydrolyze the ketone group. Stabilize samples by storing under nitrogen at –20°C .
- Impurities: Trace solvents (e.g., DMF) may persist; use high-vacuum drying (0.1 mmHg, 24 hours) to remove residual solvents before analysis .
- Isotopic Effects: The bromine atom (⁷⁹Br/⁸¹Br) can split peaks in mass spectrometry; compare data with computational simulations (e.g., Gaussian) to validate assignments .
Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery workflows?
- Answer:
- Molecular Docking: Use SMILES notation (
O=C(C)N1CCC(CC1)C2=NC=C(C=C2)Br) to model interactions with target proteins (e.g., kinases) in software like AutoDock Vina . - DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for functionalization (e.g., bromine substitution) .
- ADMET Prediction: Tools like SwissADME can forecast bioavailability risks, such as high logP (>3) due to the lipophilic piperidine ring .
Q. How can researchers address limitations in experimental reproducibility when scaling up reactions involving this compound?
- Answer: Mitigation strategies include:
- Batch Consistency: Standardize starting materials (e.g., 5-bromopyridine-2-carboxylic acid purity ≥98%) to minimize variability .
- Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times dynamically .
- Degradation Studies: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to identify critical process parameters (CPPs) affecting shelf life .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
